Enantiomeric Purity and Stereochemical Fidelity: Critical for Bioactive Peptide Conformation
The (S)-enantiomer of Boc-propargylglycine (CAS 63039-48-5) is synthesized to achieve high enantiomeric purity, with commercially available material specified at ≥98% ee [1]. This is in stark contrast to the D-enantiomer, Boc-D-propargylglycine (CAS 63039-46-3), which possesses an opposite chiral center and is functionally non-equivalent in biological systems . An enzymatic kinetic resolution using α-chymotrypsin on the racemic methyl ester yields N-Boc-L-propargylglycine with 92% yield at 88% ee, demonstrating a robust method for obtaining the desired L-isomer [2].
| Evidence Dimension | Enantiomeric Purity / Stereochemical Identity |
|---|---|
| Target Compound Data | ≥98% ee (L-enantiomer) |
| Comparator Or Baseline | Boc-D-Propargylglycine (CAS 63039-46-3): opposite D-enantiomer; Racemic mixture: 88% ee after resolution |
| Quantified Difference | Absolute stereochemical reversal (L vs. D) renders them non-interchangeable; kinetic resolution achieves 92% yield at 88% ee for the L-isomer. |
| Conditions | Commercial specification; enzymatic resolution using α-chymotrypsin on N-Boc-propargylglycine methyl ester. |
Why This Matters
Using the incorrect enantiomer can abolish biological activity or alter peptide conformation, making high enantiopurity a non-negotiable specification for reproducible research and pharmaceutical intermediate procurement.
- [1] ChemicalBook. (S)-N-BOC-Propargylglycine, CAS 63039-48-5. Chemical Properties. View Source
- [2] Abood, N. A., Nosal, R. A. PCT Int. Appl. WO 1995/012568 A1. Synthesis of N-protected amino acids, especially N-tert-butoxycarbonyl-L-propargylglycine, via zinc-mediated addition of organic halides to glycine cation equivalents. View Source
